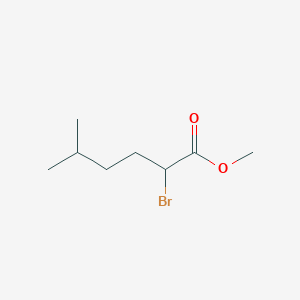

Methyl 2-Bromo-5-methylhexanoate

Description

Methyl 2-Bromo-5-methylhexanoate is an aliphatic brominated methyl ester with the molecular formula C₈H₁₃BrO₂ (molecular weight ≈ 221.09 g/mol). It features a bromine atom at the second carbon and a methyl group at the fifth carbon of the hexanoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers due to its reactive bromine moiety and ester functionality .

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

methyl 2-bromo-5-methylhexanoate |

InChI |

InChI=1S/C8H15BrO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

OLJYDMPIGIIBIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromo-5-methylhexanoate can be synthesized through the bromination of methyl 5-methylhexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of Methyl 2-Bromo-5-methylhexanoate often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-5-methylhexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The compound can be reduced to form the corresponding alcohol.

Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar solvents like water or ethanol.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Products include methyl 5-methylhexanoate derivatives with different substituents replacing the bromine atom.

Reduction: The major product is 5-methylhexanol.

Oxidation: The major product is 5-methylhexanoic acid

Scientific Research Applications

Methyl 2-Bromo-5-methylhexanoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-5-methylhexanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are crucial in various synthetic pathways and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a) Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate ()

- Molecular Formula : C₉H₉BrO₄

- Molecular Weight : 261.07 g/mol

- Functional Groups : Bromine (C-5), hydroxyl (C-2), methoxy (C-3), and ester (methyl benzoate).

- Key Differences: The aromatic benzoate backbone contrasts sharply with the aliphatic hexanoate chain of the target compound. Additional substituents (hydroxy and methoxy groups) increase polarity and molecular weight compared to Methyl 2-Bromo-5-methylhexanoate.

- Applications : Used in dye synthesis and as a ligand in coordination chemistry due to its aromaticity and multiple functional groups .

b) Methyl Salicylate ()

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Functional Groups : Hydroxyl (C-2) and ester (methyl benzoate).

- Key Differences :

- Lacks bromine, reducing reactivity toward nucleophilic substitution.

- The hydroxyl group enhances solubility in polar solvents compared to brominated esters.

- Applications : Widely used in fragrances, topical analgesics, and as a flavoring agent .

Physical and Chemical Properties

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Methyl 2-Bromo-5-methylhexanoate's aliphatic structure is preferred for prodrug synthesis, while aromatic analogs (e.g., ) are leveraged for rigid scaffold construction .

- Environmental Impact : Brominated aliphatic esters exhibit higher volatility (estimated boiling point ~200°C) compared to aromatic derivatives, influencing their atmospheric persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.